N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
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Description
N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Hydrolysis Studies
Early work explored the hydrolysis of compounds similar to N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, focusing on understanding their chemical stability and decomposition products. For instance, compounds undergoing hydrolysis with 6N hydrochloric acid were found to split carbon-nitrogen bonds, leading to pyruvic acid, carbon dioxide, and respective amines, indicating potential stability and reactivity considerations for similar compounds under acidic conditions (Iwanami et al., 1964).
Anticancer Activity
Studies on derivatives of the chemical structure have investigated their potential as anticancer agents. For example, certain derivatives have been synthesized and evaluated for their activity against various cancer cell lines, indicating the broader potential of this compound's framework in medicinal chemistry for targeting cancer (Bekircan et al., 2008).
Catalytic Applications
Research into complexes derived from similar structures has highlighted their utility in catalysis, such as the epoxidation of olefins. This application suggests potential industrial and synthetic chemistry uses for compounds within this chemical class, demonstrating their versatility beyond biological activity (Zou et al., 2021).
Enzyme Inhibition
The compound's framework has been explored for enzyme inhibition capabilities, with some studies focusing on the synthesis of derivatives to investigate their lipase and α-glucosidase inhibition. These findings suggest potential therapeutic applications in metabolic disorders, showcasing the compound's relevance in pharmacology and biochemistry (Bekircan et al., 2015).
Ligand for Receptor Studies
Derivatives have also been investigated for their role as ligands, particularly focusing on their interaction with serotonin receptors. This research area highlights the compound's potential utility in neuroscience and pharmacology, especially in the development of drugs targeting central nervous system disorders (Łażewska et al., 2019).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-18-7-9-20(10-8-18)22(28-13-11-27(2)12-14-28)17-26-24(30)23(29)25-16-19-5-4-6-21(15-19)31-3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHWBBCZSTZRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.